2-(3,4-Dimethylphenoxy)propanohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethylphenoxy)propanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7-4-5-10(6-8(7)2)15-9(3)11(14)13-12/h4-6,9H,12H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIVMBBYPVLEEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(C)C(=O)NN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395941 |

Source

|

| Record name | 2-(3,4-dimethylphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438613-32-2 |

Source

|

| Record name | 2-(3,4-dimethylphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3,4-Dimethylphenoxy)propanohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,4-Dimethylphenoxy)propanohydrazide, a niche chemical compound with potential applications in medicinal chemistry and materials science. The document details its core molecular and physical properties, including its structure, molecular weight, and formula. A plausible and detailed synthetic pathway is proposed, grounded in established organic chemistry principles, to facilitate its laboratory preparation. Furthermore, this guide explores the potential research applications of this molecule, drawing insights from the known bioactivities of related hydrazide and phenoxy-based structures. This document is intended to serve as a foundational resource for scientists investigating this compound or similar chemical entities.

Chemical Identity and Core Properties

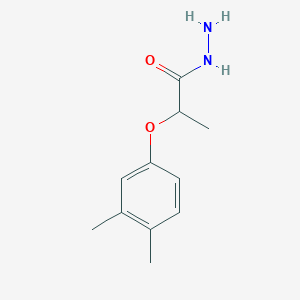

This compound is an organic molecule characterized by a central propanohydrazide scaffold linked to a 3,4-dimethylphenoxy group via an ether bond. The presence of the hydrazide functional group (-CONHNH₂) and the substituted aromatic ring are key determinants of its chemical reactivity and potential biological activity.

Molecular Structure

The definitive structure of the molecule consists of a 3,4-dimethylphenol moiety connected at the oxygen to the second carbon of a propane chain. The propane chain terminates in a hydrazide group.

Figure 1: 2D Chemical Structure of this compound.

Physicochemical and Computed Data

A summary of the key identifiers and molecular properties for this compound is presented below. These values are critical for experimental design, analytical characterization, and computational modeling.

| Property | Value | Source |

| CAS Number | 438613-32-2 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [1][2][3][4] |

| Molecular Weight | 208.26 g/mol | [1][2] |

| SMILES String | CC1=CC=C(OC(C(NN)=O)C)C=C1C | [1] |

| Topological Polar Surface Area (TPSA) | 64.35 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 3 | [1] |

Proposed Synthesis and Experimental Protocol

While specific documented syntheses for this exact molecule are not prevalent in mainstream literature, a logical and efficient synthetic route can be devised based on its structure. A two-step process involving a Williamson ether synthesis followed by hydrazinolysis is the most chemically sound approach.

Causality of Experimental Choices:

-

Step 1 (Williamson Ether Synthesis): This classic and reliable method is ideal for forming the aryl ether bond. 3,4-Dimethylphenol is used as the nucleophile (after deprotonation) and an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate) serves as the electrophile. The base (e.g., K₂CO₃) is chosen for its moderate strength and ease of removal.

-

Step 2 (Hydrazinolysis): The conversion of the resulting ester to the desired hydrazide is efficiently achieved by reaction with hydrazine hydrate. This is a standard and high-yielding transformation for ester-to-hydrazide conversion.

Synthetic Workflow Diagram

The proposed synthetic pathway is visualized below, outlining the transformation from starting materials to the final product.

A proposed two-step synthesis for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-(3,4-dimethylphenoxy)propanoate

-

To a round-bottom flask equipped with a reflux condenser, add 3,4-dimethylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone.

-

Stir the suspension vigorously and add ethyl 2-bromopropanoate (1.1 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure intermediate ester.

Step 2: Synthesis of this compound

-

Dissolve the purified ethyl 2-(3,4-dimethylphenoxy)propanoate (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (3.0-5.0 eq) to the solution.

-

Heat the mixture to reflux for 4-8 hours. The formation of a precipitate may be observed.

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture in an ice bath to maximize precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the final hydrazide compound.

Potential Applications and Research Directions

The molecular architecture of this compound suggests several avenues for research, particularly in drug discovery and development. The hydrazide moiety is a versatile functional group known to be a key pharmacophore in a wide range of biologically active compounds.

-

Antimicrobial Agents: Benzohydrazide derivatives have been extensively studied and are known to exhibit antimicrobial, antifungal, and antimycobacterial properties.[5] The combination of the hydrazide core with the lipophilic dimethylphenoxy group could lead to compounds with enhanced cell membrane penetration and novel antimicrobial activity.

-

Anticancer Research: The hydrazide and related hydrazone scaffolds are present in numerous compounds evaluated as potential anticancer agents.[6][7][8] These molecules can act through various mechanisms, including the inhibition of critical enzymes like EGFR kinase or by inducing apoptosis.[7] Investigating the cytotoxicity of this compound against various cancer cell lines would be a logical first step.

-

Enzyme Inhibition: Hydrazides are known inhibitors of various enzymes, including monoamine oxidases (MAOs), which are targets for antidepressant drugs.[9] The specific substitution pattern on the phenoxy ring could be tailored to achieve selective inhibition of enzyme isoforms.

Conclusion

This compound is a well-defined chemical entity with a molecular formula of C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol .[1][2] Its structure, featuring a hydrazide functional group and a substituted aromatic ring, makes it an interesting candidate for further investigation in medicinal chemistry. The proposed two-step synthesis provides a reliable and scalable method for its preparation, enabling researchers to access this compound for biological screening and materials science applications. The established bioactivities of related hydrazide derivatives suggest that this molecule warrants exploration for its potential antimicrobial, anticancer, and enzyme-inhibitory properties.

References

-

HXCHEM. This compound/CAS:438613-32-2. [Link]

-

BuyersGuideChem. This compound | C11H16 N2 O2. [Link]

-

BuyersGuideChem. This compound | 438613-32-2. [Link]

-

MDPI. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. [Link]

-

National Institutes of Health (NIH). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. [Link]

-

Der Pharma Chemica. Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [Link]

-

Pensoft Publishers. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. [Link]

-

PubMed Central. Design, synthesis, and evaluation of novel benzoylhydrazone derivatives as Nur77 modulators with potent antitumor activity against hepatocellular carcinoma. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. This compound,(CAS# 438613-32-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. This compound | C11H16 N2 O2 - BuyersGuideChem [buyersguidechem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies [mdpi.com]

- 7. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and evaluation of novel benzoylhydrazone derivatives as Nur77 modulators with potent antitumor activity against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

An In-depth Technical Guide to the Synthesis of 2-(3,4-Dimethylphenoxy)propanohydrazide

Abstract: This guide provides a comprehensive, technically detailed methodology for the synthesis of 2-(3,4-Dimethylphenoxy)propanohydrazide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations at each stage of the synthesis. The narrative follows a logical three-part synthetic pathway: the formation of the core phenoxy-acid structure via Williamson ether synthesis, subsequent esterification, and the final conversion to the target hydrazide through hydrazinolysis. Each protocol is presented as a self-validating system, grounded in established chemical theory and supported by authoritative citations.

Introduction: The Significance of the Hydrazide Moiety

Hydrazides are a pivotal class of organic compounds, serving not only as crucial intermediates in the synthesis of various heterocyclic systems (e.g., oxadiazoles, triazoles) but also exhibiting a wide spectrum of biological activities.[1][2] The hydrazide functional group, characterized by the -C(=O)NHNH₂ moiety, is a key pharmacophore in numerous therapeutic agents, including antitubercular drugs like Isoniazid.[1] The target molecule, this compound (CAS No. 438613-32-2), combines this active hydrazide group with a dimethylphenoxy scaffold, making it a compound of significant interest for library synthesis and as a precursor in medicinal chemistry and agrochemical research.[1][3][4] This guide details a robust and reproducible synthetic route to this valuable molecule.

Conceptual Framework: A Retrosynthetic Approach

Before delving into the experimental protocols, it is instructive to deconstruct the target molecule to devise a logical synthetic strategy. This process, known as retrosynthesis, simplifies the pathway into a series of manageable, high-yielding steps.

Caption: Retrosynthetic analysis of this compound.

This analysis reveals a three-stage synthesis:

-

Stage 1: Formation of the ether linkage to create the 2-(3,4-dimethylphenoxy)propanoic acid backbone.

-

Stage 2: Conversion of the carboxylic acid to an ester to activate the carbonyl group.

-

Stage 3: Reaction of the ester with hydrazine to form the final hydrazide product.

Stage 1: Synthesis of 2-(3,4-Dimethylphenoxy)propanoic Acid via Williamson Ether Synthesis

Principle and Mechanism

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages.[5] The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[6] In this specific application, the weakly acidic hydroxyl group of 3,4-dimethylphenol is first deprotonated by a base to form a potent nucleophile, the corresponding phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide (e.g., ethyl 2-bromopropanoate), displacing the halide leaving group in a single, concerted step.[5][6]

Caption: Mechanism of the S_N2 reaction in Williamson ether synthesis.

Experimental Protocol

-

Phenoxide Formation: To a solution of 3,4-dimethylphenol (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetone, add a base like anhydrous potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydroxide (NaOH, 1.1 eq).[7][8] Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the sodium or potassium 3,4-dimethylphenoxide salt.

-

Causality: Anhydrous conditions are crucial to prevent the base from being consumed by water. Aprotic polar solvents are preferred as they effectively solvate the cation of the base without interfering with the nucleophilicity of the phenoxide.[7]

-

-

S_N2 Reaction: To the phenoxide solution, add ethyl 2-bromopropanoate or ethyl 2-chloropropanoate (1.1 eq) dropwise at room temperature. After the addition, heat the reaction mixture to 60-80°C and maintain for 4-8 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: A primary or secondary alkyl halide is essential for an efficient S_N2 reaction; tertiary halides would lead predominantly to elimination (E2) products.[6] Heating increases the reaction rate, allowing the synthesis to be completed in a practical timeframe.

-

-

Hydrolysis to the Acid: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add a 10-20% aqueous solution of sodium hydroxide and heat the mixture under reflux for 1-2 hours to hydrolyze the ester to the corresponding carboxylic acid.

-

Work-up and Isolation: Cool the reaction mixture and pour it into water. Perform an extraction with a non-polar solvent like diethyl ether to remove any unreacted starting material or non-acidic byproducts. Acidify the aqueous layer to a pH of 1-2 with concentrated hydrochloric acid (HCl), which will precipitate the 2-(3,4-Dimethylphenoxy)propanoic acid. Filter the solid precipitate, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Stage 2: Fischer Esterification of the Carboxylic Acid

Principle and Mechanism

The conversion of the synthesized carboxylic acid to its corresponding ester is a prerequisite for the final hydrazinolysis step. The most direct method is the Fischer esterification, a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[10] The reaction is reversible, and its equilibrium can be shifted toward the product side by using an excess of the alcohol or by removing the water formed during the reaction.[11][12]

Experimental Protocol

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 2-(3,4-Dimethylphenoxy)propanoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq), which acts as both the reagent and the solvent.[1][13]

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 0.1-0.2 eq) to the mixture.[14]

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 3-5 hours.[13] The progress can be monitored by TLC, observing the disappearance of the carboxylic acid spot.

-

Work-up and Isolation: After cooling, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Remove the excess ethanol under reduced pressure using a rotary evaporator. Extract the resulting aqueous residue with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ethyl 2-(3,4-dimethylphenoxy)propanoate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Data Presentation: Typical Esterification Conditions

| Parameter | Condition | Rationale / Reference |

| Acid to Alcohol Ratio | 1:10 to 1:20 (molar) | Drives equilibrium towards product formation (Le Châtelier's principle).[11][12] |

| Catalyst | Conc. H₂SO₄ | Protonates the carbonyl oxygen, increasing electrophilicity.[10] |

| Temperature | Reflux (e.g., ~78°C) | Increases reaction rate without degrading reagents.[14] |

| Reaction Time | 3 - 5 hours | Sufficient for reaching equilibrium or completion.[1] |

| Typical Yield | 80 - 95% | A generally high-yielding reaction under these conditions.[13] |

Stage 3: Hydrazinolysis of the Ester to this compound

Principle and Mechanism

The final step is the conversion of the ester intermediate into the target hydrazide. This is achieved through hydrazinolysis, a nucleophilic acyl substitution where hydrazine (N₂H₄), a powerful nucleophile, attacks the electrophilic carbonyl carbon of the ester.[15] This leads to the formation of a tetrahedral intermediate, which subsequently collapses to expel the alkoxy group (e.g., ethoxide), yielding the stable hydrazide product.[16]

Caption: A streamlined workflow for the synthesis of the target compound.

Experimental Protocol

-

Reaction Setup: Dissolve the ethyl 2-(3,4-dimethylphenoxy)propanoate (1.0 eq) in a minimal amount of absolute ethanol in a round-bottomed flask fitted with a reflux condenser.[16]

-

Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O, 1.5-2.0 eq) to the solution.[1]

-

Reflux: Heat the reaction mixture to reflux for 3-6 hours. The formation of the product is often indicated by the precipitation of a white solid as the reaction proceeds.[16][17]

-

Work-up and Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath to maximize precipitation. Filter the solid product and wash it with a small amount of cold ethanol to remove any unreacted starting materials or impurities.[17] The resulting white solid of this compound is often of high purity. If necessary, it can be further purified by recrystallization from ethanol.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

FTIR (Fourier-Transform Infrared Spectroscopy): Expect characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1640-1680 cm⁻¹), and C-O-C stretching of the ether (around 1230-1270 cm⁻¹).

-

¹H-NMR (Proton Nuclear Magnetic Resonance): Look for signals corresponding to the aromatic protons, the methyl groups on the benzene ring, the methine and methyl protons of the propionyl group, and the exchangeable protons of the -NH and -NH₂ groups.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of the product (C₁₁H₁₆N₂O₂ = 208.26 g/mol ).[3][4]

Conclusion

This guide outlines a logical, efficient, and well-documented three-stage synthesis for this compound. By employing foundational organic reactions—the Williamson ether synthesis, Fischer esterification, and hydrazinolysis—the target compound can be reliably produced from commercially available starting materials. The detailed protocols and the rationale behind each experimental choice provide researchers with a robust framework for obtaining this valuable chemical intermediate, paving the way for its application in the development of novel bioactive molecules.

References

-

Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 28(3), 103–112. Link

-

Development and assessment of green synthesis of hydrazides. (n.d.). Krishikosh Repository. Link

-

Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022). Pharmacia, 69(2), 481-489. Link

-

Lemon Pulp mediated Synthesis of acyl hydrazides. (n.d.). Inglomayor. Link

-

What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? (2015). ResearchGate. Link

-

Williamson Ether Synthesis. (n.d.). BYJU'S. Link

-

Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Link

-

Williamson ether synthesis. (n.d.). Wikipedia. Link

-

The Williamson Ether Synthesis. (n.d.). Chemistry Steps. Link

-

Williamson ether synthesis. (n.d.). Lumen Learning. Link

-

Rizk, S. A., & EL-Hashash, M. A. (2011). 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. Egyptian Journal of Chemistry, 54(5). Link

-

This compound. (n.d.). Santa Cruz Biotechnology. Link

-

2-(3,4-Dimethylphenoxy)propanehydrazide. (n.d.). ChemScene. Link

-

Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor. (1991). Google Patents. Link

-

Esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Link

-

List the reaction condition for the conversion of propanoic acid and methyl propanoate. (n.d.). Filo. Link

-

Processes for producing phenoxy propionic acid derivatives. (1997). Google Patents. Link

-

This compound. (n.d.). Sinfoo Biotech. Link

-

4-{2-[2-(3,4-Dimethylphenoxy)propanoyl]hydrazino}-4-oxo-2-butenoic acid. (n.d.). EvitaChem. Link

-

2-(3,4-DIMETHYLPHENOXY)PROPANOIC ACID. (n.d.). ChemicalBook. Link

-

Esterification of propanoic acid in the presence of a homogeneous catalyst. (2020). Journal of Engineering & Processing Management, 12(1), 45-54. Link

-

Preparation method of R-(+)-2-(4-hydroxyphenoxy) propionic acid. (2021). Google Patents. Link

-

Esterification of propanoic acid in the presence of a homogeneous catalyst. (2020). ResearchGate. Link

-

Study of hydrazinolysis of methyl-3-(4-allyl-3-substituted-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoates. (2018). Proceedings of the YSU B: Chemical and Biological Sciences, 52(2), 83-88. Link

-

Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer. (2011). Google Patents. Link

-

Synthesis and biological activity of hydrazide-hydrazones and their corresponding 3-Acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles. (2012). Medicinal Chemistry Research, 21, 3834–3845. Link

-

Multi-targeted natural products evaluation based on biological activity prediction with PASS. (2007). Current Medicinal Chemistry, 14(4), 479-484. Link

-

Naturally Occurring Peroxides with Biological Activities. (2018). ResearchGate. Link

-

Biological Activities of Hydrazone Derivatives. (2005). Molecules, 10(7), 815-834. Link

-

Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. (2023). Molecules, 28(14), 5529. Link

-

Synthesizing method of 3,4-dimethylpyrazole phosphate (DMPP). (2012). Google Patents. Link

-

3,4-Dihydro-2H-pyranes and process for their preparation. (1988). Google Patents. Link

-

Preparation method of 3,4-dimethoxy phenylpropionic acid. (2016). Google Patents. Link

Sources

- 1. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. byjus.com [byjus.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 12. researchgate.net [researchgate.net]

- 13. inglomayor.cl [inglomayor.cl]

- 14. askfilo.com [askfilo.com]

- 15. STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3 -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES | Proceedings of the YSU B: Chemical and Biological Sciences [journals.ysu.am]

- 16. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 2-(3,4-Dimethylphenoxy)propanohydrazide: A Scaffold for Novel Drug Discovery

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a critical starting point for the development of new therapeutic agents. 2-(3,4-Dimethylphenoxy)propanohydrazide is a molecule of significant interest, not for a known biological activity of its own, but for its potential as a foundational structure for the synthesis of a diverse library of bioactive compounds. Its chemical architecture, combining a phenoxy moiety with a hydrazide functional group, offers a unique opportunity to explore a wide range of pharmacological activities.

The hydrazide group is a key building block in the synthesis of hydrazones, a class of compounds renowned for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The phenoxyacetic acid scaffold and its derivatives have also been extensively studied, revealing potent anti-inflammatory, analgesic, and antiepileptic activities. This guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, outlining synthetic strategies and detailed experimental workflows for the discovery and evaluation of novel therapeutic candidates.

Synthetic Strategy: A Gateway to Chemical Diversity

The primary utility of this compound lies in its reactivity as a nucleophile, specifically in condensation reactions with various aldehydes and ketones to form a diverse library of hydrazone derivatives. This straightforward synthetic approach allows for the systematic modification of the molecule's periphery, enabling the exploration of structure-activity relationships (SAR).

The general synthesis of hydrazones from this compound involves the reaction of the hydrazide with a selected aldehyde or ketone, typically in the presence of an acid catalyst in a suitable solvent like ethanol.[1][2]

Experimental Protocol: General Synthesis of Hydrazone Derivatives

-

Dissolution: Dissolve equimolar amounts of this compound and the desired aldehyde or ketone in a suitable solvent (e.g., absolute ethanol) in a round-bottom flask.

-

Catalysis: Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid) to the reaction mixture.

-

Reaction: Reflux the mixture for a period of 2-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure hydrazone derivative.

-

Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Caption: Synthetic pathway for hydrazone derivatives.

Potential Therapeutic Applications and Screening Workflows

The diverse biological activities reported for hydrazones and phenoxy derivatives suggest several promising avenues for the therapeutic application of compounds derived from this compound.

Antimicrobial Agents

Rationale: The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Hydrazone derivatives have demonstrated significant antibacterial and antifungal activities.[3] The core structure of these compounds may interfere with microbial growth through various mechanisms, including the inhibition of essential enzymes or disruption of cell wall synthesis.

Screening Workflow:

Caption: Workflow for antimicrobial screening.

Experimental Protocol: Broth Microdilution for MIC Determination [4][5]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial two-fold dilutions of the synthesized hydrazones in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer Agents

Rationale: The hydrazone scaffold is a prominent feature in many compounds with potent anticancer activity.[6] These molecules can exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The phenoxy moiety can also contribute to cytotoxic activity.

Screening Workflow:

Caption: Workflow for anticonvulsant screening.

Experimental Protocol: Maximal Electroshock (MES) Test

[7][8]1. Animal Preparation: Use adult male mice or rats, acclimatized to the laboratory conditions. 2. Compound Administration: Administer the synthesized hydrazones intraperitoneally or orally at various doses. A vehicle control group and a positive control group (e.g., phenytoin) should be included. 3. Induction of Seizure: At the time of peak drug effect (determined in preliminary studies), induce a seizure by applying an electrical stimulus through corneal electrodes. 4. Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. 5. ED₅₀ Determination: The dose that protects 50% of the animals from the tonic hindlimb extension is determined as the median effective dose (ED₅₀).

Data Presentation

Systematic documentation and clear presentation of screening data are essential for identifying lead compounds and understanding SAR.

Table 1: Hypothetical Antimicrobial Screening Data

| Compound ID | Test Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |

| HYD-01 | S. aureus | 16 | 32 |

| HYD-01 | E. coli | 32 | >64 |

| HYD-02 | S. aureus | 8 | 16 |

| HYD-02 | E. coli | 16 | 32 |

| Positive Control | S. aureus | 2 (Vancomycin) | 4 |

| Positive Control | E. coli | 1 (Ciprofloxacin) | 2 |

Table 2: Hypothetical Anticancer Screening Data

| Compound ID | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |

| HYD-05 | MCF-7 (Breast) | 12.5 | 4.2 |

| HYD-05 | A549 (Lung) | 25.8 | 2.0 |

| HYD-06 | MCF-7 (Breast) | 5.2 | 10.1 |

| HYD-06 | A549 (Lung) | 8.9 | 5.9 |

| Positive Control | MCF-7 (Breast) | 2.1 (Doxorubicin) | 15.3 |

| Positive Control | A549 (Lung) | 1.5 (Doxorubicin) | 21.2 |

| SI = IC₅₀ in non-cancerous cell line / IC₅₀ in cancer cell line |

Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its potential is not in any inherent biological activity, but in its capacity to serve as a versatile starting material for the synthesis of a vast library of hydrazone derivatives. By leveraging the well-documented pharmacological activities of both hydrazones and phenoxy-containing compounds, researchers can embark on a rational drug design program targeting a range of therapeutic areas, including infectious diseases, cancer, inflammation, and neurological disorders. The systematic application of the synthetic strategies and screening workflows outlined in this guide will be instrumental in unlocking the full therapeutic potential of this intriguing molecular framework and identifying novel lead compounds for future drug development.

References

-

In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC - NIH. (2022-01-05). Retrieved from [Link]

-

COX2 Inhibitor Screening Assay Kit COX2 82210 - BPS Bioscience. Retrieved from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. Retrieved from [Link]

-

Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PubMed Central. Retrieved from [Link]

-

Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed. (2024-06-30). Retrieved from [Link]

-

Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - MDPI. Retrieved from [Link]

-

Strategies for identifying and developing new anticonvulsant drugs - PubMed. Retrieved from [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. Retrieved from [Link]

-

In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]

-

Hydrazone - Wikipedia. Retrieved from [Link]

-

Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance - MDPI. Retrieved from [Link]

-

In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts - MDPI. Retrieved from [Link]

-

Application of Machine Learning Approaches to Identify New Anticonvulsant Compounds Active in the 6 Hz Seizure Model - ResearchGate. (2025-08-07). Retrieved from [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved from [Link]

-

Synthesis of Simple Hydrazones of Carbonyl Compounds by an Exchange Reaction | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

Molecular Targets Versus Models for New Antiepileptic Drug Discovery - PMC. Retrieved from [Link]

-

Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library | ACS Infectious Diseases - ACS Publications. (2023-05-10). Retrieved from [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021-07-02). Retrieved from [Link]

-

(PDF) In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review) - ResearchGate. Retrieved from [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. Retrieved from [Link]

-

(PDF) In-vitro Models in Anticancer Screening - ResearchGate. (2019-06-29). Retrieved from [Link]

-

Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI. Retrieved from [Link]

-

Facile and straightforward synthesis of Hydrazone derivatives - ResearchGate. (2022-03-11). Retrieved from [Link]

-

Screening Methods of Anti-epileptic drugs | PDF - Slideshare. Retrieved from [Link]

Sources

Navigating the Bioactive Landscape: A Technical Guide to Screening Novel Hydrazide Compounds

Foreword: The Enduring Potential of the Hydrazide Scaffold

The hydrazide functional group (-CONHNH2) represents a cornerstone in medicinal chemistry, serving as a versatile scaffold for the synthesis of a vast array of bioactive molecules. From the pioneering antitubercular agent isoniazid to a multitude of modern therapeutic candidates, hydrazide derivatives have consistently demonstrated a broad spectrum of pharmacological activities.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the systematic biological activity screening of novel hydrazide compounds. Our focus extends beyond mere procedural enumeration to instill a deep understanding of the causality behind experimental choices, ensuring the generation of robust and reliable data.

Chapter 1: Charting the Course – A Strategic Approach to Primary Screening

The initial phase of screening is designed to cast a wide net, identifying promising candidates from a library of novel hydrazide compounds. The selection of primary assays should be guided by the structural features of the synthesized molecules and the desired therapeutic targets. A typical primary screening cascade often investigates antimicrobial, anticancer, and antioxidant activities due to the established prevalence of these properties within the hydrazide class of compounds.[1][3]

Foundational Workflow for Primary Screening

A logical and efficient workflow is paramount to successful primary screening. The following diagram illustrates a typical decision-making process, commencing with the synthesized compound library and progressing through a series of assays to identify initial "hits."

Caption: Figure 1: A generalized workflow for the primary biological activity screening of a novel hydrazide compound library.

Chapter 2: The Crucible of Discovery – In-Depth Protocols for Primary Assays

This chapter provides detailed, step-by-step methodologies for the core primary screening assays. Adherence to these protocols is critical for ensuring the reproducibility and validity of the generated data.

Unveiling Antimicrobial Potential: The Broth Microdilution Method

The broth microdilution assay is a cornerstone of antimicrobial susceptibility testing, providing a quantitative measure of a compound's activity – the Minimum Inhibitory Concentration (MIC).[4][5][6] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the novel hydrazide compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with 100 µL of the prepared bacterial suspension.

-

Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).

-

Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[8]

-

-

Determination of MIC:

-

Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[7]

-

-

Data Interpretation:

Assessing Cytotoxicity: The MTT Assay for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[10] It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the hydrazide compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[11][13]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.[12]

-

-

Data Analysis and IC₅₀ Determination:

-

The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

-

The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of compound concentration versus the percentage of cell viability.[1][14]

-

Gauging Antioxidant Potential: DPPH and ABTS Radical Scavenging Assays

Antioxidant activity is a common feature of hydrazide compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used to evaluate the free radical scavenging capacity of novel compounds.[15]

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2.[16]

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of various concentrations of the hydrazide compound (dissolved in methanol).

-

Add 100 µL of the DPPH working solution to each well.

-

Include a control (methanol and DPPH solution).

-

Incubate the plate in the dark at room temperature for 30 minutes.[16]

-

-

Measurement and Calculation:

-

Measure the absorbance at 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100.

-

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[17][18]

-

Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[18]

-

-

Assay Procedure:

-

Add 190 µL of the diluted ABTS•⁺ solution to 10 µL of the hydrazide compound at various concentrations.

-

Incubate at room temperature for a set time (e.g., 6 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Chapter 3: From Hit to Lead – Secondary Assays and Mechanism of Action Studies

Compounds identified as "hits" in the primary screen require further investigation to validate their activity and elucidate their mechanism of action (MOA). Secondary assays are more specific and often target a particular enzyme or cellular pathway.

Enzyme Inhibition Assays: A Focus on Specific Targets

Many hydrazide derivatives exert their biological effects by inhibiting specific enzymes.[19] The following protocols detail assays for enzymes commonly inhibited by this class of compounds.

Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is relevant for cosmetics and the treatment of hyperpigmentation disorders.[20]

-

Reagent Preparation:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

-

Prepare a solution of L-DOPA (substrate) in the same buffer.

-

-

Assay Procedure:

-

Measurement and Calculation:

-

Measure the absorbance at 475 nm (for dopachrome formation) kinetically for a set period (e.g., 20 minutes).[21]

-

Calculate the percentage of inhibition by comparing the rate of reaction in the presence and absence of the inhibitor.

-

Urease is an enzyme that catalyzes the hydrolysis of urea and is a virulence factor for several pathogenic bacteria, including Helicobacter pylori.[3]

-

Reagent Preparation:

-

Prepare a solution of Jack bean urease in phosphate buffer.

-

Prepare a solution of urea in the same buffer.

-

-

Assay Procedure:

-

Pre-incubate the urease enzyme with the hydrazide compound for a specified time.

-

Initiate the reaction by adding the urea solution. The reaction produces ammonia, which increases the pH.

-

-

Detection and Measurement:

-

The amount of ammonia produced can be quantified using the Berthelot method, where the absorbance is measured at approximately 625 nm.[22]

-

Alternatively, a pH indicator can be used to detect the change in pH.

-

-

Calculation:

-

Calculate the percentage of inhibition based on the reduction in ammonia production or the change in pH compared to the control.

-

α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[23]

-

Reagent Preparation:

-

Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

-

Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

-

Assay Procedure:

-

In a 96-well plate, pre-incubate 50 µL of the hydrazide compound with 50 µL of the α-glucosidase solution at 37°C for 20 minutes.[24]

-

Add 40 µL of the pNPG substrate to initiate the reaction and incubate for a further 20 minutes at 37°C.[24]

-

Stop the reaction by adding 130 µL of 0.2 M sodium carbonate.[24]

-

-

Measurement and Calculation:

-

Measure the absorbance of the released p-nitrophenol at 405 nm.[24]

-

Calculate the percentage of inhibition.

-

Visualizing the Path Forward: A Generalized MOA Workflow

The journey from a validated hit to a lead compound involves a deeper dive into its mechanism of action. The following diagram outlines a conceptual workflow for these more in-depth studies.

Caption: Figure 2: A conceptual workflow for elucidating the mechanism of action of a validated hit compound.

Chapter 4: Data Integrity and Interpretation – The Foundation of Sound Science

Robust data analysis and a thorough understanding of assay validation are non-negotiable for the integrity of any screening campaign.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from the primary and secondary screening assays.

| Compound ID | Antimicrobial MIC (µg/mL) vs. S. aureus | Anticancer IC₅₀ (µM) vs. MCF-7 | Antioxidant (DPPH) IC₅₀ (µM) | Tyrosinase Inhibition IC₅₀ (µM) |

| HZ-001 | 64 | 25.3 | > 100 | 12.7 |

| HZ-002 | > 128 | 5.8 | 45.1 | > 100 |

| HZ-003 | 8 | 78.1 | 15.6 | 2.5 |

| Control | Ciprofloxacin: 0.5 | Doxorubicin: 0.9 | Ascorbic Acid: 8.2 | Kojic Acid: 5.1 |

Table 1: Example of a data summary table for the biological activity screening of novel hydrazide compounds.

The Principle of Self-Validation

Every protocol described in this guide is designed to be a self-validating system. This is achieved through the consistent use of appropriate controls:

-

Positive Control: A known active compound for the specific assay (e.g., ciprofloxacin for antimicrobial assays, doxorubicin for anticancer assays). This ensures the assay is performing as expected.

-

Negative/Vehicle Control: The solvent used to dissolve the test compounds. This accounts for any effects of the solvent on the assay system.

-

Blank/Sterility Control: Reagents without the biological component (e.g., cells, bacteria, enzyme). This establishes the baseline signal and confirms the sterility of the reagents.

Assay validation is an ongoing process that ensures the reliability and reproducibility of the results.[25][26]

Conclusion: From Benchtop to Breakthrough

This technical guide provides a robust framework for the biological activity screening of novel hydrazide compounds. By integrating detailed, validated protocols with a clear understanding of the underlying scientific principles, researchers can confidently navigate the complex landscape of drug discovery. The journey from a newly synthesized hydrazide to a potential therapeutic agent is arduous, but with a systematic and rigorous screening approach, the probability of identifying promising lead compounds is significantly enhanced.

References

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available from: [Link]

-

A review on biological activities and chemical synthesis of hydrazide derivatives. PubMed. Available from: [Link]

-

A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia.J.D.Med. Available from: [Link]

-

Tyrosinase Inhibition Assay. Active Concepts. Available from: [Link]

-

Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. Available from: [Link]

-

M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available from: [Link]

-

DPPH Radical Scavenging Assay. MDPI. Available from: [Link]

-

M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available from: [Link]

-

Alpha-Glucosidase Inhibition Assay. Bio-protocol. Available from: [Link]

-

Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. NIH. Available from: [Link]

-

Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available from: [Link]

-

Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. Medscape. Available from: [Link]

-

Can anyone provide me the protocol of finding Urease inhibition assay of natural source?. ResearchGate. Available from: [Link]

-

Validation of in vitro assays for botulinum toxin: a case study. PubMed. Available from: [Link]

-

The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. ResearchGate. Available from: [Link]

-

antioxidant activity applying an improved abts radical cation decolorization assay. ResearchGate. Available from: [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available from: [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available from: [Link]

-

Urease Test Protocol. American Society for Microbiology. Available from: [Link]

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.. ResearchGate. Available from: [Link]

-

Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

-

Drug dose-response data analysis. Towards Data Science. Available from: [Link]

-

Establishment and validation of an in vitro cell-based assay to assess the biological activity of insulin products. FDA. Available from: [Link]

-

Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. PubMed Central. Available from: [Link]

-

ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. PMC - NIH. Available from: [Link]

-

Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria. National Centre for Disease Control (NCDC). Available from: [Link]

-

Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals. Available from: [Link]

-

A Practical Approach to Biological Assay Validation. EDRA Services. Available from: [Link]

-

DPPH Antioxidant Assay Kit. Zen-Bio. Available from: [Link]

-

MTT Assay Protocol. Springer Nature Experiments. Available from: [Link]

-

ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. Available from: [Link]

-

Urease Test- Principle, Media, Procedure and Result. Microbiology Info.com. Available from: [Link]

-

How to determine IC50 significance?. ResearchGate. Available from: [Link]

-

Cell-Based Bioassays for Biologics. Charles River. Available from: [Link]

-

DPPH assay | Radical scavenging activity % | Calculation and procedure for beginner. YouTube. Available from: [Link]

-

Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available from: [Link]

-

A Modification of the ABTS• Decolorization Method and an Insight into Its Mechanism. MDPI. Available from: [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available from: [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. Available from: [Link]

-

Tyrosinase inhibitory activity. ResearchGate. Available from: [Link]

-

α-Glucosidase Activity Colorimetric Assay Kit (#BN00914). Assay Genie. Available from: [Link]

-

Antioxidant activity applying an improved ABTS radical cation decolorization assay. PubMed. Available from: [Link]

-

Practical Guide to Interpretation of Antimicrobial Susceptibility Test. WSAVA 2017 Congress. Available from: [Link]

Sources

- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological assay development and validation - SRI [sri.com]

- 3. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. idexx.com [idexx.com]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. researchgate.net [researchgate.net]

- 7. dickwhitereferrals.com [dickwhitereferrals.com]

- 8. rr-asia.woah.org [rr-asia.woah.org]

- 9. emedicine.medscape.com [emedicine.medscape.com]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. atcc.org [atcc.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. towardsdatascience.com [towardsdatascience.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. protocols.io [protocols.io]

- 19. content.abcam.com [content.abcam.com]

- 20. activeconceptsllc.com [activeconceptsllc.com]

- 21. benchchem.com [benchchem.com]

- 22. resources.bio-techne.com [resources.bio-techne.com]

- 23. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bio-protocol.org [bio-protocol.org]

- 25. Validation of in vitro assays for botulinum toxin: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. edraservices.nl [edraservices.nl]

Propanohydrazide Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development

Introduction: The Versatility of the Hydrazide Scaffold

In the landscape of medicinal chemistry, the hydrazide functional group (-CONHNH2) represents a cornerstone scaffold for the development of novel therapeutic agents. Its derivatives, particularly propanohydrazides, have garnered significant attention due to their broad spectrum of biological activities. These compounds are characterized by a propanoyl moiety attached to a hydrazide group, a structural feature that imparts unique physicochemical properties, influencing their pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth exploration of propanohydrazide derivatives, from their synthesis and characterization to their diverse biological applications and the underlying structure-activity relationships that govern their efficacy. Our focus is to furnish researchers, scientists, and drug development professionals with a comprehensive resource that is both theoretically grounded and practically applicable.

Hydrazones, formed by the condensation of hydrazides with aldehydes or ketones, are a particularly important class of hydrazide derivatives, possessing an azometine (-NHN=CH-) proton.[1] This structural motif is a key pharmacophore in a multitude of biologically active compounds. The therapeutic potential of hydrazide derivatives is extensive, with demonstrated efficacy as antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular agents.[1][2][3][4] The versatility of the hydrazide core allows for a wide range of chemical modifications, enabling the fine-tuning of their biological activity and the development of targeted therapies. This guide will delve into the nuances of these applications, providing a robust framework for future research and development in this exciting field.

Synthesis of Propanohydrazide Derivatives: A Step-by-Step Approach

The synthesis of propanohydrazide derivatives is typically a straightforward process, primarily involving the condensation of a propanohydrazide with a suitable aldehyde or ketone. This reaction, often carried out under mild conditions, leads to the formation of the corresponding hydrazone. The choice of solvent and catalyst can significantly influence the reaction rate and yield.

A general synthetic scheme for the preparation of propanohydrazide derivatives is outlined below:

Caption: General synthetic workflow for propanohydrazide derivatives.

Experimental Protocol: Synthesis of Propanedihydrazide

This protocol describes the synthesis of propanedihydrazide, a key intermediate for the preparation of various derivatives.[5]

Materials:

-

Diethyl malonate

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve diethyl malonate (1.52 mL, 10 mmol) in ethanol (10 mL) in a suitable reaction vessel.[5]

-

Slowly add hydrazine hydrate to the solution with continuous stirring.

-

Reflux the reaction mixture for a period of 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The resulting solid product, propanedihydrazide, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Experimental Protocol: Synthesis of Schiff Bases of Propanedihydrazide

This protocol outlines the synthesis of Schiff bases from propanedihydrazide.[5]

Materials:

-

Propanedihydrazide

-

Substituted aldehydes (e.g., nicotineldehyde, isonicotinaldehyde)

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve propanedihydrazide (10 mmol) in ethanol (20 mL).[5]

-

Add a few drops of glacial acetic acid to the solution to act as a catalyst.

-

To this solution, add the substituted aldehyde (20 mmol) in a dropwise manner with constant stirring.

-

Reflux the mixture for 2-3 hours.

-

Monitor the completion of the reaction by TLC.

-

After cooling, the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent to yield the pure Schiff base derivative.

Biological Activities of Propanohydrazide Derivatives

Propanohydrazide derivatives have been extensively studied for their wide array of pharmacological activities. The presence of the hydrazone linkage is crucial for their biological action, and modifications to the aromatic or heterocyclic rings attached to this core structure can significantly modulate their potency and selectivity.

Antimicrobial Activity

Hydrazide derivatives are well-documented for their potent antimicrobial properties.[6] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.

Experimental Protocol: In Vitro Antibacterial Screening (Agar Well Diffusion Method)

-

Prepare a sterile nutrient agar medium and pour it into sterile Petri plates.

-

Once the agar solidifies, inoculate the plates with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

-

Create wells of uniform diameter in the agar using a sterile cork borer.

-

Fill the wells with a known concentration of the synthesized propanohydrazide derivative dissolved in a suitable solvent (e.g., DMSO).

-

A well containing only the solvent serves as a negative control, and a well with a standard antibiotic (e.g., ciprofloxacin) serves as a positive control.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Table 1: Antimicrobial Activity of Selected Hydrazide Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

| Derivative A | S. aureus | 18 | [2] |

| Derivative B | E. coli | 15 | [2] |

| Ciprofloxacin | S. aureus | 25 | [2] |

| Ciprofloxacin | E. coli | 22 | [2] |

Anticonvulsant Activity

Several hydrazide derivatives have shown promising anticonvulsant effects, potentially through the modulation of GABAergic neurotransmission or interaction with voltage-gated ion channels.[7]

Experimental Protocol: Maximal Electroshock (MES) Induced Seizure Test in Mice

-

Administer the test propanohydrazide derivative intraperitoneally to a group of mice at a specific dose.

-

A control group receives the vehicle only. A positive control group receives a standard anticonvulsant drug (e.g., phenytoin).

-

After a predetermined time (e.g., 30-60 minutes), subject each mouse to a short electrical stimulus via corneal electrodes to induce a tonic-clonic seizure.

-

Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

The ability of the compound to prevent the tonic hind limb extension is considered an indication of anticonvulsant activity.

-

Calculate the percentage of protection for each group.

Table 2: Anticonvulsant Activity of Representative Compounds

| Compound | Dose (mg/kg) | Protection (%) in MES test | Reference |

| Derivative C | 50 | 75 | [8] |

| Derivative D | 100 | 90 | [8] |

| Phenytoin | 30 | 100 | [8] |

Anti-inflammatory Activity

The anti-inflammatory properties of hydrazide derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.[9][10]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Administer the test propanohydrazide derivative orally or intraperitoneally to a group of rats.

-

A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Table 3: Anti-inflammatory Activity of Selected Derivatives

| Compound | Dose (mg/kg) | Inhibition of Paw Edema (%) at 3h | Reference |

| Derivative E | 20 | 45.2 | [11] |

| Derivative F | 40 | 62.8 | [11] |

| Indomethacin | 10 | 75.5 | [11] |

Antitubercular Activity

Isoniazid, a hydrazide derivative, is a cornerstone of tuberculosis treatment.[12] Its mechanism involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[13] Many novel hydrazide derivatives have been synthesized and evaluated for their potential to overcome isoniazid resistance.[14][15]

Experimental Protocol: In Vitro Antitubercular Activity against Mycobacterium tuberculosis H37Rv (Microplate Alamar Blue Assay)

-

Prepare serial dilutions of the test propanohydrazide derivatives in a 96-well microplate.

-

Add a standardized inoculum of Mycobacterium tuberculosis H37Rv to each well.

-

Include a drug-free control and a control with a standard antitubercular drug (e.g., isoniazid, rifampicin).

-

Incubate the plates at 37°C for 5-7 days.

-

Add Alamar Blue solution to each well and incubate for another 24 hours.

-

A color change from blue to pink indicates bacterial growth. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.

Table 4: Antitubercular Activity of Isoniazid and its Derivatives

| Compound | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |

| Isoniazid | 0.05 | [4] |

| Derivative G | 0.2 | [4] |

| Derivative H | 0.1 | [4] |

Structure-Activity Relationship (SAR) and Mechanism of Action

The biological activity of propanohydrazide derivatives is intricately linked to their chemical structure.[16][17] Structure-activity relationship (SAR) studies aim to elucidate the key structural features responsible for their therapeutic effects.

Caption: Key structural features influencing the biological activity of propanohydrazide derivatives.

Generally, the nature of the substituent on the aromatic or heterocyclic ring plays a critical role. Electron-withdrawing groups, such as nitro or halogen moieties, can enhance antimicrobial and anticonvulsant activities. Conversely, electron-donating groups like hydroxyl or methoxy groups may increase anti-inflammatory or antioxidant properties. The lipophilicity of the molecule, governed by the overall substitution pattern, is also a crucial determinant of its ability to cross biological membranes and reach its target site.

The proposed mechanism of action for many hydrazide derivatives involves their ability to chelate metal ions essential for enzymatic activity in pathogens or to interact with specific receptors or enzymes in the host. For instance, the antitubercular activity of isoniazid is initiated by its activation by the mycobacterial catalase-peroxidase enzyme (KatG), leading to the formation of a reactive species that inhibits the synthesis of mycolic acids.

Conclusion and Future Perspectives

Propanohydrazide derivatives represent a promising and versatile class of compounds with a wide range of therapeutic applications. Their straightforward synthesis, coupled with the potential for diverse structural modifications, makes them attractive candidates for drug discovery programs. The insights gained from structure-activity relationship studies are invaluable for the rational design of new derivatives with enhanced potency, improved selectivity, and reduced toxicity.

Future research in this area should focus on several key aspects. A deeper understanding of the molecular mechanisms underlying the various biological activities of propanohydrazide derivatives is essential. The use of computational tools, such as molecular docking and molecular dynamics simulations, can aid in the identification of specific molecular targets and the optimization of ligand-receptor interactions. Furthermore, the exploration of novel synthetic methodologies, including green chemistry approaches, can lead to more efficient and environmentally friendly production of these valuable compounds. The development of propanohydrazide-based hybrid molecules, which combine the hydrazide scaffold with other pharmacologically active moieties, holds significant promise for the creation of multi-target drugs with improved therapeutic profiles. Through continued interdisciplinary efforts, the full potential of propanohydrazide derivatives in addressing unmet medical needs can be realized.

References

-

Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025). Molecular Medicine Reports. Retrieved from [Link]

- Verma, A., & Singh, S. (2023). Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. Energy & Environmental Focus, 7(3), 287-294.

- Maheswari, R., & Manjula, J. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research, 1(9), 78-83.

-

Synthesis, Characterization and Biological Evaluation of Schiff Bases of Propanedihydrazide. (2020). ResearchGate. Retrieved from [Link]

- Antimicrobial Activity of Some Steroidal Hydrazones. (2021). Molecules, 26(15), 4479.

- Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). Molecules, 29(9), 1989.

- Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. (2015).

- Rollas, S., & Küçükgüzel, Ş. G. (2007).

- Synthesis, Characterization and Biological Evaluation of Schiff Bases of Propanedihydrazide. (2020). International Journal of Pharmaceutical Sciences and Research, 11(9), 4556-4562.

- Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. (2011). Journal of Physical Organic Chemistry, 24(10), 945-953.

- Hu, G., et al. (2017). Isoniazid derivatives and their anti-tubercular activity. European Journal of Medicinal Chemistry, 137, 456-470.

- Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. (2022). Molecules, 27(19), 6543.

- Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). Molecules, 29(15), 3567.

- Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (2023). Molecules, 28(8), 3369.

- Structure Activity Relationship of Brevenal Hydrazide Derivatives. (2016). Marine Drugs, 14(11), 203.

- Rollas, S., & Küçükgüzel, Ş. G. (2007).

- Role of Some Benzohydrazide Derivatives as Corrosion Inhibitors for Carbon Steel in HCl Solution. (2013). International Journal of Electrochemical Science, 8, 10735-10750.

- Pevarello, P., et al. (2000). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of Medicinal Chemistry, 43(16), 3166-3175.

- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). Molecules, 26(23), 7339.

- Thorat, B. R., et al. (2025). Hydrazide-Hydrazone derivatives and their antitubercular activity. Russian Journal of Bioorganic Chemistry, 51(1), 35-52.

- Application Notes & Protocols: Synthesis of Pyrazole Derivatives

- Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. (2012). Journal of Applied Pharmaceutical Science, 2(10), 125-128.

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). Molecules, 29(9), 1989.

- Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives. (2025). Scientific Reports, 15, 12345.

- Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. (2024). Pharmaceuticals, 17(9), 1156.

- Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (2023). Molecules, 28(8), 3369.

- A review exploring biological activities of hydrazones. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 2), 15-22.

- Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. (2025). Scientific Reports, 15, 54321.

- Synthesis and Anti Convulsant Activity of Novel Oxadiazole Substituted Phenothiazine Derivatives. (2014). Research and Reviews: Journal of Chemistry, 3(4), 1-8.

- Structure Activity Rel

- Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. (2015). Molecules, 20(10), 18888-18903.

- Involvement of GABA/BDZ receptors in the anticonvulsant effects of dihydrosanguinarine from Bocconia arborea S. Watson. (2021). Journal of Ethnopharmacology, 279, 114389.

- Role of Some Benzohydrazide Derivatives as Corrosion Inhibitors for Carbon Steel in HCl Solution. (2013). International Journal of Electrochemical Science, 8, 10735-10750.

- Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. (2023). Cancers, 15(13), 3345.

- O'Brian, C. A., et al. (1991). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. Biochemical Pharmacology, 41(4), 555-564.

- Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). Molecules, 29(11), 2465.

- Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii. (2021). RSC Medicinal Chemistry, 12(10), 1735-1744.

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]